N~2~-(4-fluorophenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-fluorophenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as FIPI, is a small molecule inhibitor that has been developed to target the phospholipase D (PLD) family of enzymes. PLD enzymes are involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. The inhibition of PLD enzymes by FIPI has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
FIPI inhibits N~2~-(4-fluorophenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide enzymes by binding to the catalytic domain of the enzyme. This compound enzymes catalyze the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which is involved in various cellular processes. The inhibition of this compound enzymes by FIPI results in the accumulation of phosphatidylcholine and a decrease in phosphatidic acid levels, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
FIPI has been shown to have various biochemical and physiological effects. Studies have shown that FIPI inhibits cell proliferation and induces apoptosis in cancer cells. Furthermore, FIPI has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in animal models of inflammation. In addition, FIPI has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of FIPI is its specificity for N~2~-(4-fluorophenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide enzymes. FIPI has been shown to selectively inhibit this compound enzymes without affecting other phospholipases or lipid kinases. This specificity makes FIPI a useful tool for studying the role of this compound enzymes in various cellular processes.
However, one of the limitations of FIPI is its relatively low potency. FIPI has an IC50 value in the micromolar range, which makes it less potent than other this compound inhibitors, such as VU0155069. Furthermore, FIPI has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of FIPI. One area of future research is the development of more potent and selective N~2~-(4-fluorophenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide inhibitors. Furthermore, the therapeutic potential of FIPI in various diseases, including cancer, inflammation, and neurological disorders, needs to be further explored in preclinical and clinical studies. Finally, the role of this compound enzymes in various cellular processes, including membrane trafficking and cytoskeletal rearrangement, needs to be further elucidated using FIPI as a tool.
Synthesis Methods
FIPI can be synthesized by coupling 4-fluorobenzenesulfonyl chloride with N-isopropylglycine in the presence of triethylamine. The resulting intermediate can then be coupled with phenylsulfonyl chloride to obtain the final product, N~2~-(4-fluorophenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide.
Scientific Research Applications
FIPI has been extensively studied in various scientific research applications. One of the major applications of FIPI is in cancer research. Studies have shown that N~2~-(4-fluorophenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide enzymes are upregulated in various types of cancer, including breast, prostate, and pancreatic cancer. The inhibition of this compound enzymes by FIPI has been shown to have anti-tumor effects in vitro and in vivo.
In addition to cancer research, FIPI has also been studied in inflammation and neurological disorders. This compound enzymes have been implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and asthma. The inhibition of this compound enzymes by FIPI has been shown to have anti-inflammatory effects in animal models of these diseases. Furthermore, FIPI has also been studied in neurological disorders, including Alzheimer's disease and Parkinson's disease. Studies have shown that this compound enzymes are involved in the pathogenesis of these diseases, and the inhibition of this compound enzymes by FIPI has been shown to have potential therapeutic effects.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-13(2)19-17(21)12-20(15-10-8-14(18)9-11-15)24(22,23)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWNUWBVLZZWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387433 |
Source
|
Record name | N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6180-60-5 |
Source
|
Record name | N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.